molecular formula C6H2BrClF2O2S B1273235 2-Bromo-4,5-difluorobenzenesulfonyl chloride CAS No. 874784-11-9

2-Bromo-4,5-difluorobenzenesulfonyl chloride

Cat. No.: B1273235
CAS No.: 874784-11-9
M. Wt: 291.5 g/mol
InChI Key: RZIOWUSICQPJJF-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluorobenzenesulfonyl chloride, also known as DFBSCl, is a versatile reagent used in organic synthesis and medicinal chemistry. It is a colorless, volatile liquid that is soluble in both organic solvents and water. DFBSCl is an important tool in synthetic organic chemistry due to its reactivity and versatility in the synthesis of a variety of organic compounds. In addition, DFBSCl has been used in the synthesis of a wide range of pharmaceuticals, including antibiotics, antifungals, antivirals, and anti-cancer agents.

Scientific Research Applications

Catalytic Reactions and Synthesis

2-Bromo-4,5-difluorobenzenesulfonyl chloride demonstrates significant potential in palladium-catalyzed direct arylation processes. Skhiri et al. (2015) found that various bromobenzenesulfonyl chlorides, including this compound, could be efficiently used in desulfitative arylation to afford arylated heteroarenes without cleavage of the C–Br bonds. This finding is significant for enabling further transformations in organic synthesis (Skhiri et al., 2015).

Enzyme Inhibition Studies

In the field of enzyme inhibition, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, synthesized from 4-bromobenzenesulfonyl chloride, showed promising inhibitory potential against acetylcholinesterase and α-glucosidase, as highlighted in the research by Riaz (2020). Such compounds could be relevant for therapeutic applications, particularly in targeting specific enzymes (Riaz, 2020).

Analytical Chemistry and Sensitivity Enhancement

Higashi et al. (2006) explored the use of derivatives of benzenesulfonyl chlorides, including this compound, for increasing detection sensitivity in liquid chromatography-mass spectrometry. This approach significantly enhanced the detection of estrogens in biological fluids, demonstrating the compound's utility in analytical chemistry (Higashi et al., 2006).

Safety and Hazards

This compound is classified as dangerous. It causes severe skin burns and eye damage and may cause respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

As a laboratory chemical, 2-Bromo-4,5-difluorobenzenesulfonyl chloride may continue to be used in various chemical reactions. Its future directions would likely be determined by the needs of the scientific community .

Mechanism of Action

Target of Action

It’s known that sulfonyl chlorides, in general, are reactive towards amines and alcohols, forming sulfonamides and sulfonate esters respectively .

Mode of Action

2-Bromo-4,5-difluorobenzenesulfonyl chloride, like other sulfonyl chlorides, is a potent electrophile. It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters respectively . The bromine and fluorine substituents on the benzene ring may influence the reactivity of the compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, it’s sensitive to moisture , suggesting that it should be stored and handled under dry conditions to maintain its reactivity and stability.

Biochemical Analysis

Biochemical Properties

2-Bromo-4,5-difluorobenzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a sulfonylating agent, which means it can transfer a sulfonyl group to other molecules. This compound interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to specific substrates. The nature of these interactions typically involves the formation of covalent bonds between the sulfonyl group of this compound and the active site of the enzyme, leading to the modification of the enzyme’s activity .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain signaling pathways by covalently modifying key signaling proteins, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit enzymes by forming a covalent bond with the catalytic residue, thereby blocking the enzyme’s activity. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, leading to altered transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can cause severe toxicity, including damage to vital organs and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound, leading to the formation of metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its interaction with specific transporters can lead to its accumulation in certain organelles, affecting the overall cellular response .

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The specific localization of this compound within the cell can determine its role in various biochemical processes .

Properties

IUPAC Name

2-bromo-4,5-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIOWUSICQPJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256779
Record name 2-Bromo-4,5-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874784-11-9
Record name 2-Bromo-4,5-difluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874784-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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